molecular formula C23H29ClN2O4 B14988520 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B14988520
M. Wt: 432.9 g/mol
InChI Key: VXCFFNNPPGMQND-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a piperidine ring, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with piperidine to form N-(4-chlorobenzyl)piperidine. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide: shares structural similarities with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, piperidine ring, and trimethoxybenzamide moiety allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H29ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H29ClN2O4/c1-28-20-13-17(14-21(29-2)22(20)30-3)23(27)25-15-19(26-11-5-4-6-12-26)16-7-9-18(24)10-8-16/h7-10,13-14,19H,4-6,11-12,15H2,1-3H3,(H,25,27)

InChI Key

VXCFFNNPPGMQND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

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